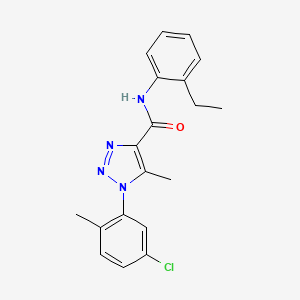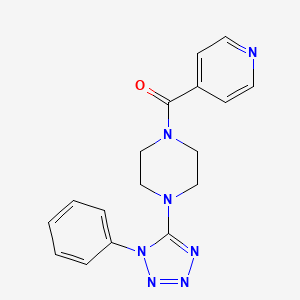
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-4-carbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-4-carbonyl)piperazine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a piperazine ring, a tetrazole ring, and a pyridine ring, making it a subject of interest in various fields of study.
Preparation Methods
The synthesis of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-4-carbonyl)piperazine involves several steps, typically starting with the preparation of intermediate compounds. . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-4-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or pyridine rings are replaced with other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and modified derivatives of the original compound .
Scientific Research Applications
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-4-carbonyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-4-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-4-carbonyl)piperazine stands out due to its unique combination of structural features and biological activities. Similar compounds include:
2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one: This compound shares the tetrazole and piperazine rings but differs in the substitution pattern on the pyridine ring.
(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone: This compound has a similar core structure but includes a pyrrole ring instead of a pyridine ring.
Properties
IUPAC Name |
[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c25-16(14-6-8-18-9-7-14)22-10-12-23(13-11-22)17-19-20-21-24(17)15-4-2-1-3-5-15/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXBIYSCSUCDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl5-aminobicyclo[2.2.2]octane-2-carboxylatehydrochloride,Mixtureofdiastereomers](/img/structure/B2435219.png)
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)
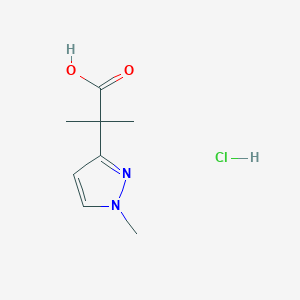
![2-Methyl-5-[2-(piperazin-1-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione](/img/structure/B2435227.png)

![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,2-dimethylpropanamide](/img/structure/B2435229.png)
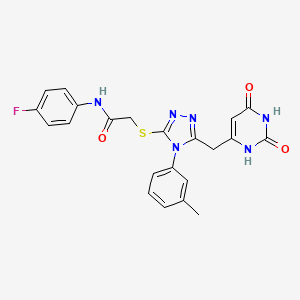
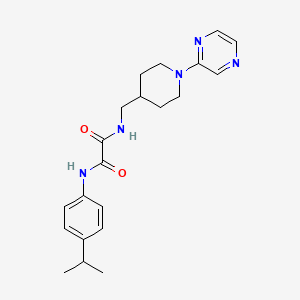
![3-[(2Z)-2-[(3-nitrobenzoyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid](/img/structure/B2435235.png)
![N-(2,4-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2435236.png)
![2-([1,1'-Biphenyl]-4-yl)-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2435240.png)
![1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2435241.png)
